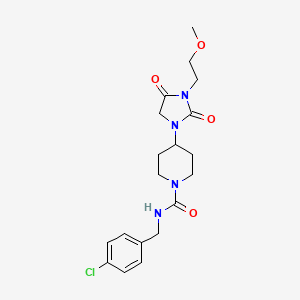
N-(4-chlorobenzyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H25ClN4O4 and its molecular weight is 408.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Applications
- Research has demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, which include various heterocyclic derivatives, have been evaluated as COX-1/COX-2 inhibitors, displaying potent inhibitory activity, analgesic protection, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the generation of compounds with variable and modest activity against bacteria and fungi, showcasing the potential of these derivatives in antimicrobial applications (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Cannabinoid Receptor Interactions
- A particular study examined the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research could inform the design of new compounds targeting cannabinoid receptors (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Prokinetic Agents
- Investigations into Cinitapride related derivatives revealed their anti-ulcerative activity. By synthesizing various benzimidazole derivatives and integrating them into the Cinitapride skeleton, researchers aimed to enhance the activity of these compounds, providing a foundation for developing new prokinetic agents (G. Srinivasulu, Ρ. P. Reddy,, P. Hegde, Ranjan Chakrabart, 2005).
Serotonin Receptor Agonists
- A study on benzamide derivatives evaluated their serotonin 4 (5-HT4) receptor agonist activity, indicating their potential to enhance gastrointestinal motility. This research highlights the design and synthesis of compounds with favorable pharmacological profiles for gastrointestinal disorders (S. Sonda, Toshio Kawahara, T. Murozono, N. Sato, K. Asano, K. Haga, 2003).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a wide range of targets, indicating the potential for diverse biological activities .
Mode of Action
Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities, indicating the potential for diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4/c1-28-11-10-23-17(25)13-24(19(23)27)16-6-8-22(9-7-16)18(26)21-12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALIQRNRLUPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)
![4-bromo-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2959231.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)
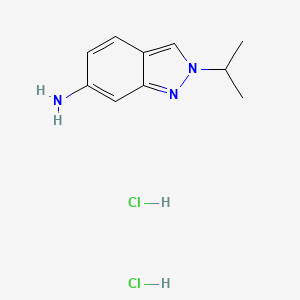
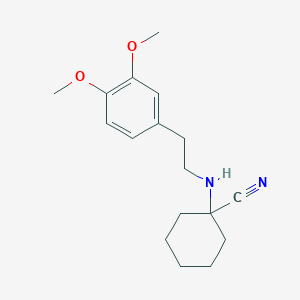

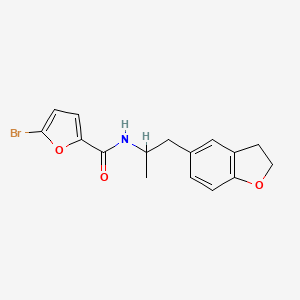

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)
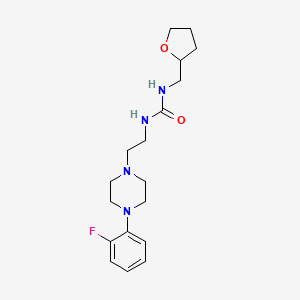
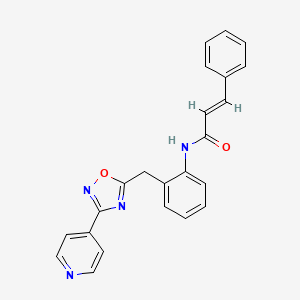
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)
